Rutacridone epoxide
Overview
Description
This compound is part of a larger group of secondary metabolites produced by the plant, which also includes coumarins, alkaloids, volatile oils, flavonoids, and phenolic acids . Rutacridone epoxide has garnered interest due to its diverse pharmacological activities, including antimicrobial properties .
Preparation Methods
Chemical Reactions Analysis
Rutacridone epoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include bases for ring-opening reactions of the epoxide group . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the ring-opening of the epoxide group can lead to the formation of diols or other functionalized derivatives .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the reactivity of epoxides and acridone alkaloids . In biology and medicine, rutacridone epoxide has shown promise as an antimicrobial agent, with activity against a range of microorganisms . Additionally, it has been investigated for its potential anticancer properties, particularly in in vitro assays with human cell lines . In industry, this compound and other acridone alkaloids from Ruta graveolens are of interest for their potential use in pharmaceuticals and other bioactive products .
Mechanism of Action
The mechanism of action of rutacridone epoxide involves its interaction with various molecular targets and pathways. As an antimicrobial agent, it likely exerts its effects by disrupting the cell membranes of microorganisms or interfering with their metabolic processes . The specific molecular targets and pathways involved in its anticancer activity are not well understood, but it is believed to induce apoptosis or inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Rutacridone epoxide is similar to other acridone alkaloids found in Ruta graveolens, such as rutacridone and gravacridondiol . These compounds share a common acridone core structure but differ in their functional groups and side chains. This compound is unique due to the presence of an epoxide group, which imparts distinct chemical reactivity and biological activity . Compared to other acridone alkaloids, this compound has shown stronger antimicrobial activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-hydroxy-11-methyl-2-(2-methyloxiran-2-yl)-1,2-dihydrofuro[2,3-c]acridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(9-23-19)15-7-11-14(24-15)8-13(21)16-17(11)20(2)12-6-4-3-5-10(12)18(16)22/h3-6,8,15,21H,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQGLAPCZDYVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2CC3=C(O2)C=C(C4=C3N(C5=CC=CC=C5C4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60999249 | |
Record name | 5-Hydroxy-11-methyl-2-(2-methyloxiran-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60999249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77996-03-3 | |
Record name | 1,11-Dihydro-5-hydroxy-11-methyl-2-(2-methyl-2-oxiranyl)furo[2,3-c]acridin-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77996-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rutacridone epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rutacridone epoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=383031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-11-methyl-2-(2-methyloxiran-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60999249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rutacridone epoxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CU4REX5Q9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rutacridone epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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